3-[4-(chloromethyl)phenoxy]oxolane
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Overview
Description
3-[4-(chloromethyl)phenoxy]oxolane is an organic compound with the molecular formula C11H13ClO2 It is characterized by a phenoxy group substituted with a chloromethyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-[4-(chloromethyl)phenoxy]oxolane typically begins with 4-(chloromethyl)phenol and oxirane (ethylene oxide).
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of 4-(chloromethyl)phenol with the oxirane ring. This is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the ring-opening of oxirane.
Procedure: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in 3-[4-(chloromethyl)phenoxy]oxolane can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The oxolane ring can be reduced to form the corresponding tetrahydrofuran derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of azido, methoxy, or amino derivatives.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
3-[4-(chloromethyl)phenoxy]oxolane is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers, resins, and other materials with specific properties.
Biology
In biological research, this compound is used to study the interactions of phenoxy derivatives with biological macromolecules. It can be used to modify proteins or nucleic acids for various biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 3-[4-(chloromethyl)phenoxy]oxolane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution or other transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through covalent modification or non-covalent binding.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)phenol: Lacks the oxolane ring, making it less versatile in certain synthetic applications.
3-[4-(bromomethyl)phenoxy]oxolane: Similar structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the halogen.
3-[4-(hydroxymethyl)phenoxy]oxolane: Contains a hydroxymethyl group instead of chloromethyl, leading to different chemical properties and reactivity.
Uniqueness
3-[4-(chloromethyl)phenoxy]oxolane is unique due to the presence of both a chloromethyl group and an oxolane ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
126049-18-1 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-[4-(chloromethyl)phenoxy]oxolane |
InChI |
InChI=1S/C11H13ClO2/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11H,5-8H2 |
InChI Key |
FUUOAIKCEFOQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CCl |
Purity |
95 |
Origin of Product |
United States |
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